

# An In-Depth Technical Guide to Dibutylone (bk-DMBDB)

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## Compound of Interest

Compound Name: *Dibutylone*

Cat. No.: *B1660615*

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## Introduction

**Dibutylone**, also known by its systematic IUPAC name 1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one and synonymously as bk-DMBDB, is a psychoactive substance belonging to the cathinone class.[1][3] As a substituted cathinone, it is structurally related to other designer drugs such as butylone and pentylone.[3] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Dibutylone**, intended for an audience of researchers, scientists, and drug development professionals.

## Chemical Identification

Identifier	Value
IUPAC Name	1-(benzo[d][1][2]dioxol-5-yl)-2-(dimethylamino)butan-1-one[1][3]
CAS Number	802286-83-5[1][3]
Synonyms	bk-DMBDB, bk-MMBDB[1]
Chemical Formula	C <sub>13</sub> H <sub>17</sub> NO <sub>3</sub> [1]
Molecular Weight	235.28 g/mol [1]

## Pharmacological Data

### Monoamine Transporter Interaction

**Dibutylone**'s primary mechanism of action involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT) and the norepinephrine transporter (NET). Unlike some other cathinones, it does not significantly inhibit the serotonin transporter (SERT).

Transporter	IC <sub>50</sub> (nM)	Assay Type
Dopamine Transporter (DAT)	120	[ <sup>3</sup> H]neurotransmitter uptake inhibition in rat brain synaptosomes
Norepinephrine Transporter (NET)	Data suggests inhibition, but specific IC <sub>50</sub> values are not readily available.	[ <sup>3</sup> H]neurotransmitter uptake inhibition in rat brain synaptosomes
Serotonin Transporter (SERT)	No inhibition of uptake observed.	[ <sup>3</sup> H]neurotransmitter uptake inhibition in rat brain synaptosomes

### In Vivo Effects

In animal studies, **Dibutylone** has been shown to induce locomotor stimulation, which is consistent with its action as a dopamine and norepinephrine reuptake inhibitor.

### Metabolism

The metabolism of **Dibutylone** has been investigated through in vitro studies using human liver microsomes (HLM).[2][3] The primary metabolic pathways include N-demethylation and hydrogenation of the beta-ketone.[2][3]

### Identified Metabolites

Metabolite ID	Metabolic Transformation	Notes
M4	N-demethylation	Formation of Butylone.[3]
M5	Further N-demethylation of M4	Formation of N-desmethyl-butylone.[3]
-	Hydrogenation of the beta-ketone	Results in the most prominent metabolite found in human specimens and is considered a unique biomarker for Dibutylone ingestion.[2][3]

## Experimental Protocols

### Synthesis of Dibutylone (General Cathinone Synthesis Pathway)

A detailed, step-by-step synthesis protocol for **Dibutylone** is not readily available in the reviewed literature. However, a general pathway for the synthesis of substituted cathinones involves the following key steps:

- Preparation of the  $\alpha$ -bromoketone intermediate: This is typically achieved by the bromination of the corresponding substituted propiophenone. For **Dibutylone**, the starting material would be 1-(benzo[d][1][2]dioxol-5-yl)butan-1-one.
- Nucleophilic substitution: The resulting  $\alpha$ -bromo- $\beta$ -keto-propiophenone is then reacted with dimethylamine to yield **Dibutylone**.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization.

A more specific, yet still general, synthesis for a related compound, 1-(benzo[d][1][2]dioxol-5-yl)-2-bromobutan-1-one, involves reacting 1-(benzo[d][1][2]dioxol-5-yl)butanone with bromine in acetic acid.[4] The resulting product can then be reacted with dimethylamine to yield **dibutylone**.

## In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol outlines the general procedure for studying the in vitro metabolism of **Dibutylone**.  
[\[3\]](#)

- Incubation Mixture Preparation:
  - Prepare a mixture containing phosphate buffer (100 mM, pH 7.4), **Dibutylone** solution (e.g., 1 mg/mL), and human liver microsomes (e.g., 20 mg/mL).
  - Initiate the metabolic reaction by adding a solution of NADPH.
  - Prepare control mixtures without NADPH and without HLMs to account for non-enzymatic degradation.
- Incubation:
  - Incubate the reaction mixtures at 37°C for a specified time (e.g., 2 hours).
- Sample Analysis:
  - Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
  - Centrifuge the samples to precipitate proteins.
  - Analyze the supernatant using LC-QTOF-MS to identify and characterize the metabolites.

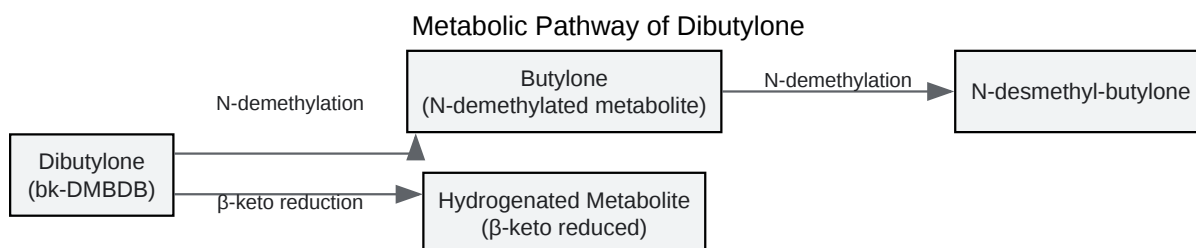
## Quantitative Analysis in Biological Specimens (LC-MS/MS)

The following provides a general framework for the quantitative analysis of **Dibutylone** in biological samples like blood or urine.

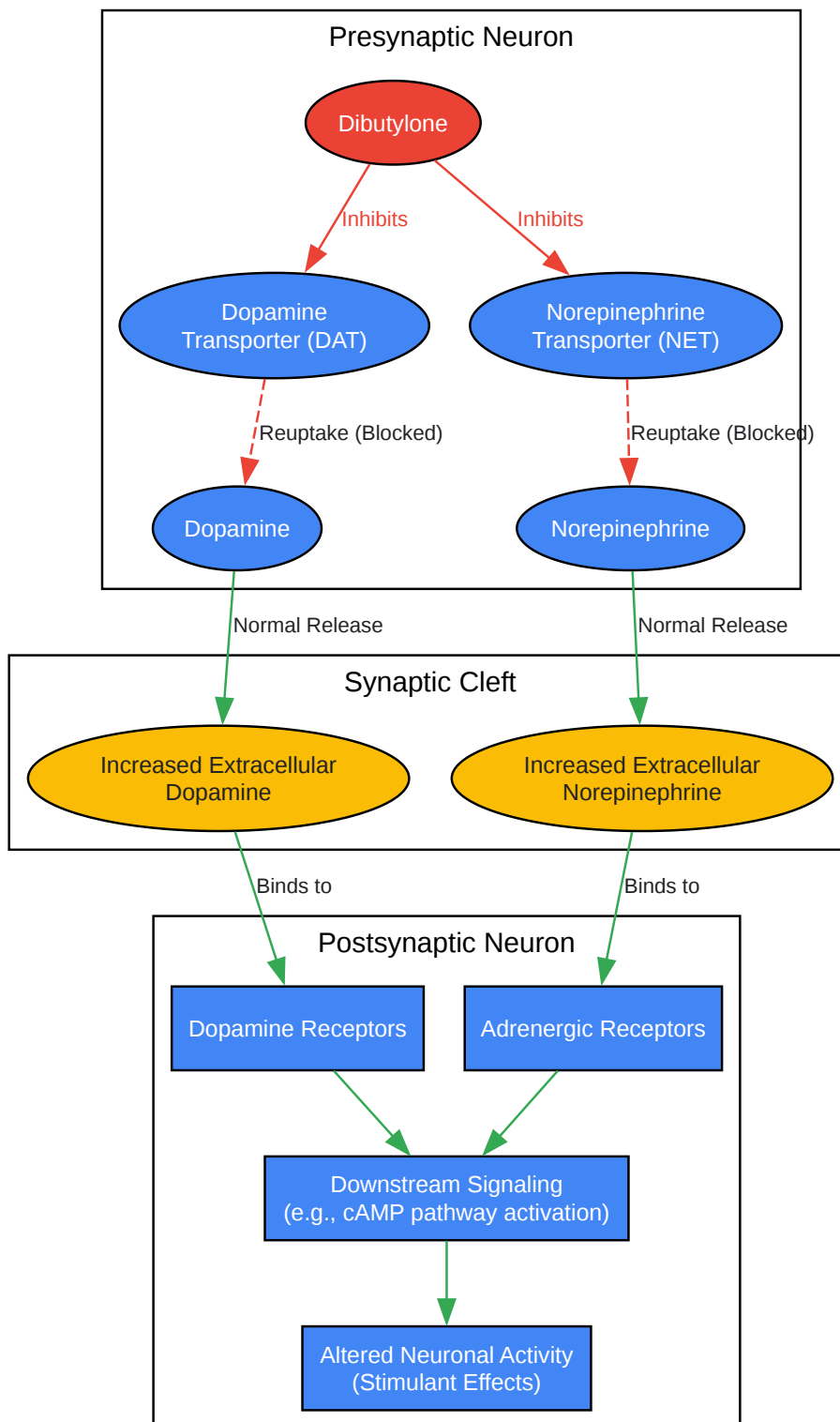
- Sample Preparation (Liquid-Liquid Extraction):
  - To a sample of the biological matrix (e.g., 1 mL of blood), add an internal standard.

- Add a suitable buffer to adjust the pH (e.g., borate buffer, pH 10).
- Perform liquid-liquid extraction with an organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate).
- Separate the organic layer and evaporate it to dryness under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatography: Use a suitable C18 or biphenyl column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
  - Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for **Dibutylone** and its internal standard.
- Method Validation:
  - The method should be validated for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

## Visualizations



## Generalized Signaling Pathway of Dibutylone

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